Ethyl 4-(benzyloxy)-2-methoxybenzoate
Description
Properties
Molecular Formula |
C17H18O4 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
ethyl 2-methoxy-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H18O4/c1-3-20-17(18)15-10-9-14(11-16(15)19-2)21-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3 |
InChI Key |
ZIZMWGBYHHBTOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Selective methylation or methoxylation of hydroxybenzoic acid derivatives,
- Formation of the ethyl ester via acid-catalyzed esterification,
- Selective benzylation of the phenolic hydroxyl group to form the benzyloxy substituent.
Esterification of 4-Hydroxy-2-methoxybenzoic Acid
A common initial step is the preparation of ethyl 2-methoxy-4-hydroxybenzoate by esterifying 4-hydroxy-2-methoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. This reaction is typically performed under reflux conditions overnight to ensure complete conversion. After reaction completion, the mixture is concentrated under reduced pressure, and the ester is isolated by extraction and drying procedures.
Selective Benzylation of the Phenolic Hydroxyl Group
The critical step to obtain this compound is the selective benzylation of the phenolic hydroxyl group at the 4-position. This is achieved by treating the ethyl 2-methoxy-4-hydroxybenzoate with benzyl bromide in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent like acetone or tetrahydrofuran (THF).
- For example, benzyl bromide (1.0 to 2.25 equivalents) and potassium carbonate (1.2 to 2.25 equivalents) are added to a stirred solution of the methyl or ethyl hydroxybenzoate derivative in acetone.
- The reaction mixture is refluxed for approximately 10 hours.
- Post-reaction, the mixture is filtered, concentrated, and purified by precipitation or recrystallization to remove excess benzyl bromide and isolate the benzyl ether product.
Alternative Benzylation Using Sodium Hydride
An alternative benzylation method involves the use of sodium hydride (NaH) as a strong base:
- NaH (60% dispersion) is suspended in dry THF under inert atmosphere.
- The hydroxybenzoate ester is added dropwise, and the mixture is stirred at room temperature.
- Benzyl bromide is then added slowly, and the reaction proceeds for 24 hours at room temperature.
- After quenching with water and acidification, the product is extracted with dichloromethane and purified by column chromatography and recrystallization.
Purification and Characterization
Purification methods typically include:
- Washing with petrol ether to remove unreacted benzyl bromide,
- Ultrasonication to aid precipitation,
- Filtration and drying under vacuum,
- Chromatographic purification on silica gel using petroleum ether/ethyl acetate mixtures as eluents.
Characterization of the final compound is confirmed by:
- Proton nuclear magnetic resonance (^1H NMR) spectroscopy, showing aromatic protons, benzylic methylene protons (around 5.0 ppm), methoxy protons (~3.8 ppm), and ester ethyl group signals,
- Carbon-13 NMR (^13C NMR),
- Mass spectrometry (MS),
- Melting point determination.
Summary of Experimental Data from Literature
Research Outcomes and Notes
- The benzylation step is critical and requires careful control of stoichiometry and reaction time to avoid polybenzylation or incomplete reaction.
- Ultrasonication and repeated washing with non-polar solvents like petrol ether help remove excess benzyl bromide effectively.
- The selective protection of phenolic hydroxyl groups by benzylation allows further functionalization of the molecule for advanced synthetic applications.
- The compound this compound has been used as an intermediate in synthesizing biologically active analogues with anti-juvenile hormone activity in insect models, indicating the importance of maintaining the integrity of these substituents during synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzyloxy)-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly employed under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent like methanol or ethanol.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Ethyl 4-(benzyloxy)-2-methoxybenzoate is an organic compound with an ester functional group, specifically an ethyl ester of 4-(benzyloxy)-2-methoxybenzoic acid. It has a chemical formula of and includes a benzyloxy group and a methoxy group attached to a benzoate structure. This compound is of interest in fields like organic synthesis and medicinal chemistry because of its potential biological activities and use as an intermediate.
Scientific Research Applications
This compound is used across various domains.
Organic Synthesis It serves as an intermediate in the preparation of more complex organic molecules.
Interaction Studies Interaction studies of this compound focus on its behavior in biological systems. It may act as a substrate for esterases, leading to the hydrolysis of the ester bond and releasing the corresponding acid and alcohol. Additionally, the presence of benzyloxy and methoxy groups allows for potential hydrogen bonding and hydrophobic interactions, which may enhance its binding affinity towards specific targets.
Potential biological activities Research indicates that this compound exhibits notable biological activities and has been studied for its role as a substrate in enzyme-catalyzed reactions, particularly those involving ester hydrolysis. The compound’s structural features allow it to interact with various molecular targets, possibly influencing its binding affinity and specificity in biological systems.
Mechanism of Action
The mechanism of action of ethyl 4-(benzyloxy)-2-methoxybenzoate involves its interaction with various molecular targets. For instance, in biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The benzyloxy and methoxy groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Q & A
Q. How do substituent modifications (e.g., cyano or nitro groups) alter reactivity and bioactivity?
- Case Studies :
- Cyano Derivatives : Introduce electron-withdrawing groups to enhance electrophilic substitution reactivity .
- Biological Activity : Analogues with cyclohexylamino groups () show enzyme inhibition potential, suggesting SAR (structure-activity relationship) studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
